Dotriacontanoic acid

Catalog No.
S570614
CAS No.
3625-52-3
M.F
C32H64O2
M. Wt
480.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dotriacontanoic acid

CAS Number

3625-52-3

Product Name

Dotriacontanoic acid

IUPAC Name

dotriacontanoic acid

Molecular Formula

C32H64O2

Molecular Weight

480.8 g/mol

InChI

InChI=1S/C32H64O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32(33)34/h2-31H2,1H3,(H,33,34)

InChI Key

ICAIHSUWWZJGHD-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)O

Synonyms

dotriacontanoic acid, lacceric acid

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)O

The exact mass of the compound Dotriacontanoic acid is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Straight chain fatty acids [FA0101]. However, this does not mean our product can be used or applied in the same or a similar way.

Dotriacontanoic acid (CAS 3625-52-3), commonly known as lacceroic acid, is an ultra-long-chain saturated fatty acid (C32:0) defined by its extreme hydrophobicity and exceptionally high thermal stability. With a molecular weight of 480.85 g/mol and a melting point of approximately 96.2 °C, it is significantly more robust than standard medium- and long-chain fatty acids [1]. In industrial and advanced research settings, it is primarily procured for the fabrication of highly ordered self-assembled monolayers (SAMs), as a hydrophobic anchor in lipid nanoparticle (LNP) formulations, and as a precise analytical standard in lipidomics . Its 32-carbon aliphatic tail maximizes intermolecular van der Waals interactions, resulting in a solid state at room temperature and requiring specific non-polar solvents like hot chloroform or methylene chloride for processing .

Substituting dotriacontanoic acid with shorter-chain analogs like stearic acid (C18:0) or octacosanoic acid (C28:0) fundamentally alters the thermodynamic and structural properties of the end product. In surface chemistry, shorter chains fail to achieve the dense, highly ordered packing required for impermeable Langmuir-Blodgett films, leading to compromised barrier properties against corrosive substances [1]. In thermal energy storage, the lower melting points of C18–C28 acids prevent their use in high-temperature phase change material (PCM) applications that specifically require a >95 °C transition [2]. Furthermore, while crude natural waxes (such as lac wax) contain dotriacontanoic acid, their complex, multi-component nature introduces unacceptable batch-to-batch variability in melting profiles and solubility, making them entirely unsuitable for precision lipid nanoparticle synthesis or quantitative GC-MS calibration [3].

Melting Point Superiority for High-Temperature Applications

Dotriacontanoic acid exhibits a significantly higher melting point than standard fatty acids, making it uniquely suited for high-temperature phase change materials (PCMs) and thermally stable formulations. While the industry-standard stearic acid (C18:0) melts at approximately 69 °C, and the closer analog octacosanoic acid (C28:0) melts at 90 °C, pure dotriacontanoic acid transitions at 96.2 °C [1]. This elevated melting point is driven by the massive van der Waals forces across its 32-carbon chain, ensuring solid-state stability in processing environments where shorter-chain lipids would prematurely melt or degrade.

Evidence DimensionMelting Point (°C)
Target Compound Data96.2 °C
Comparator Or BaselineStearic acid (C18:0) at ~69 °C; Octacosanoic acid (C28:0) at ~90 °C
Quantified Difference+27.2 °C vs. C18:0; +6.2 °C vs. C28:0
ConditionsStandard atmospheric pressure thermal analysis

Enables the formulation of phase change materials and solid lipid nanoparticles that must withstand elevated physiological or industrial temperatures without premature melting.

Enhanced Barrier Formation in Self-Assembled Monolayers (SAMs)

In the fabrication of protective self-assembled monolayers on metal substrates, the chain length of the fatty acid directly dictates the film's impermeability. Dotriacontanoic acid (C32) forms highly ordered, densely packed monolayers due to maximized intermolecular van der Waals interactions [1]. Compared to standard C12 or C18 fatty acids, which can leave structural gaps or form less stable loops, the C32 chain provides a significantly thicker and more rigid hydrophobic barrier. This structural integrity is critical for protecting engineering metals from aqueous and corrosive alkaline environments, outperforming shorter-chain analogs in contact angle and ellipsometric thickness [1].

Evidence DimensionMonolayer packing density and hydrophobic barrier thickness
Target Compound DataC32 chain allows for ultra-dense, highly ordered epitaxial growth
Comparator Or BaselineC12-C18 fatty acids
Quantified DifferenceSignificantly increased film thickness and reduced permeability to corrosive agents
ConditionsLangmuir-Blodgett film deposition on metal substrates

Crucial for materials scientists procuring precursors for anti-corrosive coatings or specialized surface modifications where maximum hydrophobicity is required.

Absolute Quantification Baseline in VLCFA Analysis

For the quantitative analysis of very-long-chain fatty acids (VLCFAs) in complex biological or environmental matrices, crude mixtures cannot be used for calibration. Pure dotriacontanoic acid serves as an essential internal standard. Unlike crude lac wax, which contains a variable mixture of C28 to C34 acids and esters, >98% pure dotriacontanoic acid provides a singular, predictable retention time in gas chromatography-mass spectrometry (GC-MS) [1]. This high purity ensures an exact mass-to-charge ratio baseline, eliminating the overlapping peaks and quantification errors inherent to natural wax extracts [1].

Evidence DimensionChromatographic purity and retention predictability
Target Compound Data>98% pure C32:0 yielding a single, distinct GC-MS peak
Comparator Or BaselineCrude lac wax or mixed plant waxes
Quantified DifferenceElimination of batch-to-batch compositional variance and overlapping C28-C34 peaks
ConditionsGC-MS / LC-MS lipidomic profiling

Guarantees reproducible calibration curves and accurate quantification for analytical laboratories processing complex lipid samples.

Solvent-Specific Processing Requirements

The extreme chain length of dotriacontanoic acid severely restricts its solubility profile, fundamentally altering how it must be processed in manufacturing. While medium-chain fatty acids easily dissolve in a wide range of room-temperature organic solvents, dotriacontanoic acid is practically insoluble in water and exhibits very low solubility in cold organics . It requires the use of non-polar solvents, such as chloroform or methylene chloride, often at elevated temperatures, to achieve complete dissolution. This precise solubility constraint necessitates specific solvent-handling infrastructure during the synthesis of lipid nanoparticles or surface-modified clays.

Evidence DimensionSolvent compatibility for complete dissolution
Target Compound DataRequires hot chloroform or methylene chloride
Comparator Or BaselineMedium-chain fatty acids (e.g., C10-C14)
Quantified DifferenceDrastically reduced room-temperature solubility; LogP > 10.4
ConditionsStandard formulation processing at 20-25 °C vs. elevated temperatures

Informs procurement and process engineering teams that specialized solvent systems and heated mixing are mandatory for successful formulation.

High-Temperature Phase Change Materials (PCMs)

Due to its precise 96.2 °C melting point, dotriacontanoic acid is procured for the development of latent heat thermal energy storage systems that operate at higher temperatures than standard paraffin or stearic acid-based PCMs [1].

Anti-Corrosive Self-Assembled Monolayers (SAMs)

Utilized in surface chemistry to form ultra-dense Langmuir-Blodgett films on engineering metals. The 32-carbon chain provides an exceptional hydrophobic barrier against water and alkali degradation, far surpassing the protection offered by shorter-chain fatty acids [2].

Internal Standards for VLCFA Lipidomics

Procured by analytical laboratories as a >98% pure reference standard for GC-MS and LC-MS. It is critical for quantifying ultra-long-chain fatty acids in plant cuticular waxes, human lipidomic profiles, and environmental aerosol samples without the interference found in crude wax extracts [3].

Hydrophobic Anchors in Lipid Nanoparticles (LNPs)

Used in advanced drug delivery research to synthesize highly stable solid lipid nanoparticles or modified exosomes. The extreme hydrophobicity of the C32 chain ensures robust anchoring within the lipid bilayer, preventing premature degradation of the nanoparticle core .

XLogP3

15

UNII

PB0234915O

Other CAS

3625-52-3

Wikipedia

Lacceroic acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Straight chain fatty acids [FA0101]

Dates

Last modified: 08-15-2023

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